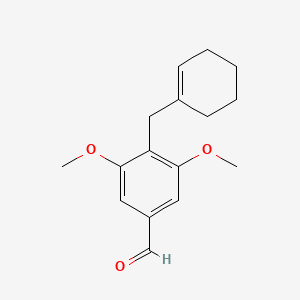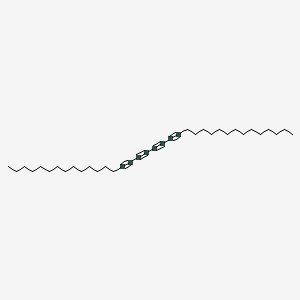
15,17,19,21-Hexatriacontatetrayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,17,19,21-Hexatriacontatetrayne is a complex organic compound with the molecular formula C36H58. It is characterized by the presence of multiple triple bonds, making it a member of the tetraacetylene family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,17,19,21-Hexatriacontatetrayne typically involves the polymerization of diacetylenic compounds. One common method is the γ-ray irradiated solid-state polymerization. This process involves exposing the precursor compounds to γ-rays, which induces polymerization and results in the formation of the desired tetraacetylene compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in polymer chemistry and solid-state reactions have made it possible to produce this compound on a larger scale for research and specialized applications .
Chemical Reactions Analysis
Types of Reactions
15,17,19,21-Hexatriacontatetrayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Various halogens and other substituents can be introduced using reagents like halogenating agents and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes .
Scientific Research Applications
15,17,19,21-Hexatriacontatetrayne has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and molecular recognition.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 15,17,19,21-Hexatriacontatetrayne exerts its effects is primarily through its ability to undergo polymerization and form complex structures. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conjugated systems that exhibit unique electronic properties .
Comparison with Similar Compounds
15,17,19,21-Hexatriacontatetrayne can be compared with other similar compounds such as:
Hexatriacontane: A saturated hydrocarbon with the formula C36H74, lacking the triple bonds present in this compound.
Other Tetraacetylenes: Compounds with similar structures but different chain lengths or substituents, which can exhibit varying properties and reactivities.
The uniqueness of this compound lies in its specific arrangement of triple bonds and its ability to form highly conjugated polymeric structures .
Properties
CAS No. |
131755-24-3 |
|---|---|
Molecular Formula |
C36H58 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
hexatriaconta-15,17,19,21-tetrayne |
InChI |
InChI=1S/C36H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
XFMUQXHMQMIJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CC#CC#CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
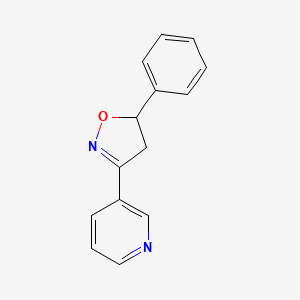

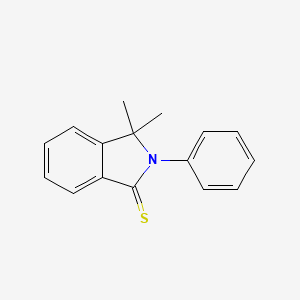
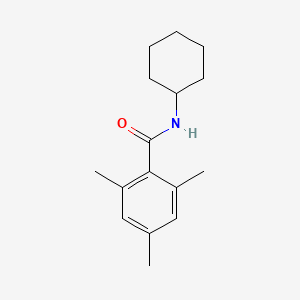
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
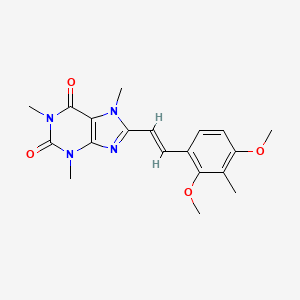
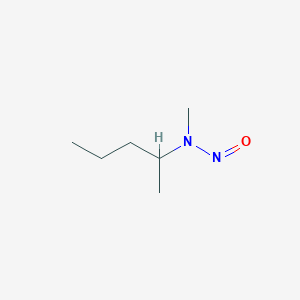
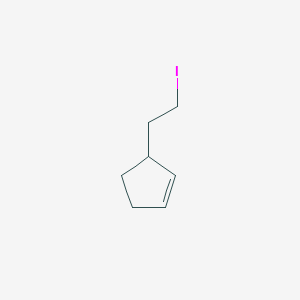
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
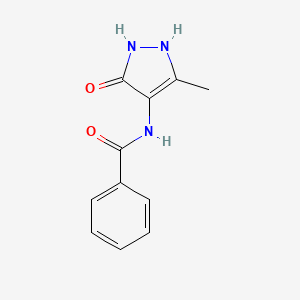
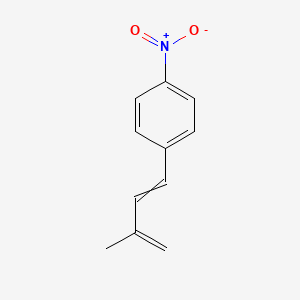
![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
